N-(2-methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Descripción

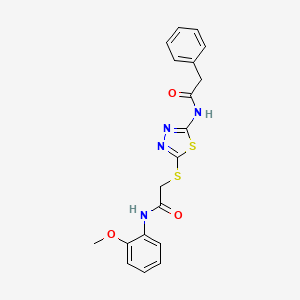

N-(2-Methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-phenylacetamido group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide chain terminates in a 2-methoxyphenyl group, introducing electron-donating methoxy functionality. This structural framework is characteristic of bioactive thiadiazole derivatives, which are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to participate in hydrogen bonding and π-π interactions .

Propiedades

IUPAC Name |

N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-26-15-10-6-5-9-14(15)20-17(25)12-27-19-23-22-18(28-19)21-16(24)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEPRPFKFQISBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a thiadiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. A systematic review indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Thiadiazole Derivative | Cancer Type | Effect |

|---|---|---|

| 1,3,4-Thiadiazole-2-sulfonamide | Human leukemia, lung cancer | Decreased cell viability |

| Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide | Burkitt lymphoma | Reduced proliferation |

| N-[5-[4-[6-[[2-[3-(trifluoromethoxy) phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide | Triple negative breast cancer | Decreased growth of xenografts |

These findings suggest that this compound may exhibit similar anticancer properties due to its structural characteristics.

Antimicrobial Properties

The 1,3,4-thiadiazole moiety is also recognized for its antimicrobial activities. Studies have shown that derivatives of this compound can inhibit bacterial growth effectively. For example:

| Compound | Microorganism | Activity |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Various bacterial strains | Exhibited significant inhibition |

| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | Staphylococcus aureus | Inhibited growth |

This suggests that this compound could be further explored for its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have documented the effects of thiadiazole derivatives on cancer cells and microorganisms. Notably:

- In Vitro Studies : Various in vitro assays demonstrated that compounds similar to this compound significantly reduced cell viability in human cancer cell lines such as breast and lung cancers .

- In Vivo Studies : Animal models have shown that these compounds can reduce tumor size and inhibit metastasis without causing significant toxicity .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in ) correlate with higher melting points due to enhanced intermolecular interactions. The methoxyphenyl group in the target compound may lower melting points compared to nitro-substituted analogues .

- Synthetic Yields : Yields for thiadiazole derivatives vary widely (56–89%), influenced by substituent bulkiness and reaction conditions. The target compound’s synthesis would likely require optimization for comparable efficiency .

Antimicrobial Activity

- Compound 5c () : Exhibited moderate antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), attributed to the 4-methylbenzylthio group enhancing membrane penetration .

- Compound 4e () : A benzimidazole-thiadiazole hybrid showed potent activity against E. coli (MIC: 4 µg/mL), suggesting nitrogen-rich heterocycles improve bacterial targeting .

Anticancer and Enzyme Inhibition

- Compound 3 () : Induced apoptosis in glioma cells via Akt inhibition (92.36% activity), with docking studies highlighting π-π interactions between the nitro group and kinase active sites .

- Compound 4g () : Demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC₅₀: 12 µM), likely due to the benzothiazole moiety intercalating DNA .

Tyrosinase Inhibition

- Compound 5f () : A 2-methoxyphenyl-oxadiazole derivative inhibited tyrosinase (IC₅₀: 1.8 µM), indicating methoxy groups enhance binding to enzyme copper centers .

Structure-Activity Relationship (SAR) Trends

- Thiadiazole vs. Oxadiazole Cores : Thiadiazole derivatives (e.g., –2) generally exhibit broader antimicrobial activity, while oxadiazoles () excel in enzyme inhibition due to altered electronic profiles .

- Substituent Flexibility : Bulky groups (e.g., benzyl in ) reduce solubility but improve target specificity. The target compound’s phenylacetamido group may balance lipophilicity and binding affinity .

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) enhance tyrosinase inhibition, whereas nitro groups (electron-withdrawing) favor kinase inhibition .

Q & A

Q. What synthetic routes are recommended for preparing N-(2-methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : React phenylacetic acid derivatives with coupling agents like EDC and HOBt in acetonitrile to activate the carboxyl group .

- Step 2 : Introduce 5-amino-1,3,4-thiadiazole-2-thiol to form the thiadiazole core.

- Step 3 : Functionalize the thiol group via nucleophilic substitution with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Key considerations : Monitor reaction progress using TLC (hexane:ethyl acetate, 9:1) and purify via crystallization (ethanol or aqueous workup) .

Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?

- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and acetamide NH (δ ~9.8 ppm). Compare shifts with analogs like N-(4-nitrophenyl) derivatives .

- IR Spectroscopy : Validate carbonyl (C=O, ~1667 cm⁻¹) and thioether (C-S, ~611 cm⁻¹) groups .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns against calculated values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in thiadiazole functionalization?

- Solvent selection : DMF or acetonitrile enhances solubility of polar intermediates .

- Catalysis : Use catalytic KI or phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution .

- Temperature control : Maintain room temperature to avoid side reactions (e.g., hydrolysis of acetamide) .

- Yield challenges : Low yields (~50–65%) in thiadiazole-thioacetamide coupling may require excess chloroacetamide (1.5 eq) and extended reaction times (12–24 hrs) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for anticancer activity?

- Substituent variation : Compare phenyl (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and alkyl (e.g., ethyl vs. methyl) groups on the thiadiazole ring to assess cytotoxicity trends .

- Bioisosteric replacement : Replace thiadiazole with oxadiazole or triazole to evaluate potency retention .

- Pharmacophore mapping : Use molecular docking (e.g., VEGFR-2 or BRAF kinase targets) to identify critical hydrogen bonds (e.g., acetamide NH with Asp1046) .

Q. How can contradictory crystallographic and spectroscopic data be resolved?

- X-ray refinement : Apply SHELXL for high-resolution crystal structures, especially if twinning or disorder is observed .

- Dynamic effects : Account for NMR signal broadening due to rotational barriers in thioether linkages (e.g., compare solution vs. solid-state conformers) .

- Validation : Cross-check NMR-derived torsion angles with X-ray data using software like Mercury (CCDC) .

Q. What in vitro assays are recommended for evaluating anticancer mechanisms?

Q. How does computational modeling enhance structural validation?

Q. What analytical methods validate purity for biological testing?

- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) to achieve ≥95% purity .

- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 53.1% vs. 54.21% in analog 3c) .

Methodological Notes

- Data contradictions : If NMR suggests planar conformations but X-ray shows twisted geometries, consider temperature-dependent NMR studies to probe dynamic behavior .

- Low-yield troubleshooting : Replace sodium azide with tetrabutylammonium azide in toluene/water biphasic systems to improve nucleophilic substitution efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.